molecular formula C21H20N4O4S B11322370 N-[3'-acetyl-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

N-[3'-acetyl-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

Cat. No.: B11322370
M. Wt: 424.5 g/mol
InChI Key: QSPGUZWURCMAQN-UHFFFAOYSA-N
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Description

N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an indole and thiadiazole moiety in its structure makes it a compound of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with an indole-3-carboxaldehyde derivative, followed by cyclization with thiadiazole precursors under acidic or basic conditions. The final acetylation step is carried out using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The indole and thiadiazole moieties allow it to bind with high affinity to these targets, potentially inhibiting their activity. This binding can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE apart is its spiro structure, which provides a unique three-dimensional conformation. This conformation can enhance its binding affinity and specificity towards biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-acetyl-1'-[(4-methoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C21H20N4O4S/c1-13(26)22-20-23-25(14(2)27)21(30-20)17-6-4-5-7-18(17)24(19(21)28)12-15-8-10-16(29-3)11-9-15/h4-11H,12H2,1-3H3,(H,22,23,26)

InChI Key

QSPGUZWURCMAQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)OC)C(=O)C

Origin of Product

United States

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